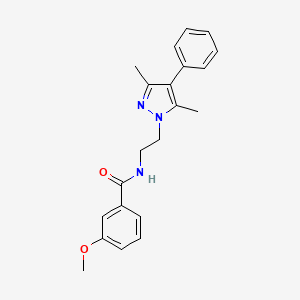

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, typically involves the reaction of appropriate benzamides with hydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material (Abdulla et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been elucidated through techniques such as X-ray diffraction and DFT calculations. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of similar compounds often involves acylation reactions and the formation of various derivatives through the reaction with different reagents. For instance, the synthesis of pyrazolines and their further modification to yield N-acetyl analogues or N-substituted derivatives demonstrates the versatility and chemical reactivity of these compounds (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are often studied through methods like X-ray crystallography. The crystal packing and dimerization effects on the molecular structure of such compounds have been a focus to understand their solid-state behavior (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for forming derivatives, and the role of functional groups, are central to understanding the behavior of pyrazole derivatives. Studies have highlighted the synthesis routes and chemical transformations leading to a diverse range of structures and functionalities (Abdulla et al., 2013).

Wissenschaftliche Forschungsanwendungen

Radiolabelled Ligands for Receptor Imaging

Compounds with complex structural motifs similar to the one described have been developed as radiolabelled ligands for imaging specific receptors, such as angiotensin II, AT1 receptors. For example, [11C]L-159,884 is a potent and selective ligand used in receptor imaging, prepared by C-11 methylation of corresponding phenolic precursors, highlighting the utility of such compounds in diagnostic imaging and receptor mapping (Hamill et al., 1996).

Synthesis and Structural Analysis

Research into the regioselective synthesis of 5-aminopyrazoles demonstrates the chemical versatility and structural complexity achievable with compounds featuring pyrazole units. This type of work often involves NMR investigation and X-ray structural analysis to elucidate compound structures, providing a foundation for further applications in medicinal chemistry and material science (Aly et al., 2017).

Luminescent Supramolecular Structures

Supramolecular liquid crystals incorporating the 4-aryl-1H-pyrazole unit, similar in structural complexity to the compound of interest, have been developed. These structures exhibit luminescent properties and self-assemble into columnar mesophases, demonstrating potential applications in material science, particularly in the development of advanced luminescent materials (Moyano et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-20(17-8-5-4-6-9-17)16(2)24(23-15)13-12-22-21(25)18-10-7-11-19(14-18)26-3/h4-11,14H,12-13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWAKWRLWGWLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)